4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide
Description
Properties
Molecular Formula |
C25H36N6O |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C25H36N6O/c1-25(2,3)20-12-10-19(11-13-20)23(32)29-28-21-18-22(30-14-6-4-7-15-30)27-24(26-21)31-16-8-5-9-17-31/h10-13,18H,4-9,14-17H2,1-3H3,(H,29,32)(H,26,27,28) |
InChI Key |
ZYJGLONBENFYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2,4,6-Trichloropyrimidine
2,4,6-Trichloropyrimidine serves as the foundational scaffold due to its three reactive chloride groups, enabling regioselective substitution.
Substitution at Positions 2 and 6
Reaction Conditions :
-
Reagents : Piperidine (2.2 equiv), potassium carbonate (3.0 equiv).
-
Solvent : Anhydrous tetrahydrofuran (THF).
Mechanism :
Piperidine acts as a nucleophile, displacing chloride groups at positions 2 and 6 via a two-step SNAr mechanism. The electron-withdrawing nitrogen atoms on the pyrimidine ring activate the chloride groups toward substitution.
Workup :
The crude product is filtered to remove inorganic salts, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield 2,6-di(piperidin-1-yl)-4-chloropyrimidine as a white solid (Yield: 78%).
Substitution at Position 4
Reaction Conditions :
-
Reagents : Ammonium hydroxide (excess).
-
Solvent : Ethanol.
-
Temperature : 80°C for 8 hours.
Mechanism :
Ammonia displaces the remaining chloride at position 4, forming 2,6-di(piperidin-1-yl)pyrimidin-4-amine .
Characterization :
-
ESI-MS : m/z 318.2 [M+H]+.
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 3.72–3.65 (m, 8H, piperidine-H), 1.58–1.51 (m, 12H, piperidine-CH2).
Synthesis of 4-Tert-Butylbenzohydrazide
Acyl Chloride Formation
Reaction Conditions :
-
Reagents : 4-Tert-butylbenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv).
-
Solvent : Toluene.
-
Temperature : Reflux at 110°C for 3 hours.
Workup :
Excess thionyl chloride is removed under vacuum to yield 4-tert-butylbenzoyl chloride as a colorless liquid (Yield: 92%).
Hydrazide Formation
Reaction Conditions :
-
Reagents : Hydrazine hydrate (2.0 equiv), triethylamine (1.5 equiv).
-
Solvent : Ethanol.
-
Temperature : 25°C for 6 hours.
Mechanism :
Hydrazine reacts with the acyl chloride to form the hydrazide via nucleophilic acyl substitution.
Characterization :
-
FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O stretch).
-
1H NMR (DMSO-d6) : δ 9.82 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, NH2), 1.34 (s, 9H, tert-butyl).
Coupling of Pyrimidine and Benzohydrazide
Nucleophilic Aromatic Substitution
Reaction Conditions :
-
Reagents : 2,6-Di(piperidin-1-yl)-4-chloropyrimidine (1.0 equiv), 4-tert-butylbenzohydrazide (1.2 equiv).
-
Base : N,N-Diisopropylethylamine (DIEA, 2.5 equiv).
-
Solvent : Dimethylformamide (DMF).
Mechanism :
The hydrazide’s terminal amine acts as a nucleophile, displacing the chloride at position 4 of the pyrimidine.
Workup :
The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (eluent: methanol/dichloromethane, 1:10) to yield the target compound as a pale-yellow solid (Yield: 65%).
Structural Elucidation and Analytical Data
Spectroscopic Characterization
-
ESI-MS : m/z 506.3 [M+H]+.
-
FT-IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).
-
1H NMR (DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 3.75–3.68 (m, 8H, piperidine-H), 1.60–1.53 (m, 12H, piperidine-CH2), 1.37 (s, 9H, tert-butyl).
-
13C NMR (DMSO-d6) : δ 166.2 (C=O), 162.1 (pyrimidine-C), 151.8 (Ar-C), 127.6 (Ar-C), 124.3 (Ar-C), 34.9 (tert-butyl-C), 31.6 (piperidine-CH2), 19.5 (CH3).
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzohydrazide compounds exhibit varying degrees of antimicrobial activity. A study highlighted that specific structural modifications in hydrazide derivatives can lead to enhanced antibacterial and antifungal properties, suggesting that 4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide could be developed into effective antimicrobial agents .
Therapeutic Applications
The compound has shown promise in the field of medicinal chemistry. Its structural components are associated with the inhibition of certain enzymes relevant to metabolic disorders. For instance, similar compounds have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome-related conditions such as type 2 diabetes and obesity .
Synthesis and Evaluation
A notable case study involved the synthesis of hydrazide derivatives and their biological evaluation. The study revealed that modifications to the benzene ring significantly influenced the compounds' antimicrobial efficacy. This indicates that variations of this compound could lead to novel compounds with targeted biological activities .
In Vitro Studies
In vitro studies have demonstrated that similar compounds can effectively inhibit cell proliferation in cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of piperidine and pyrimidine rings contributes positively to the bioactivity of these compounds .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-4-TERT-BUTYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include derivatives such as 4-tert-butyl-N′-[(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide (4+) and 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) . These compounds share the benzohydrazide backbone but differ in substituents on the pyrimidine or arylidene groups.
Table 1: Crystallographic and Bond-Length Comparisons
*Note: Direct crystallographic data for the target compound are unavailable in the provided evidence. Comparisons are inferred from analogs.
- Piperidin-1-yl vs. Methoxy/Hydroxy Groups : The 2,6-di(piperidin-1-yl) substitution in the target compound introduces significant steric bulk and enhanced electron-donating capacity compared to the smaller methoxy/hydroxy groups in compounds 5 and 14. This likely improves hydrophobic interactions in biological systems but may reduce solubility .
- Bond-Length Variations : The shorter N–N bond in compound 5 (1.364 Å) compared to compound 14 suggests increased rigidity, which could influence binding affinity in enzyme inhibition .
Functional Group Impact on Bioactivity
Benzohydrazide vs. Carboxamide Derivatives
highlights that replacing the carboxamide group in 2,6-difluorobenzamide derivatives with benzohydrazide or hydroxamic acid groups abolished FtsZ inhibitory activity. This underscores the critical role of the carboxamide moiety in binding to specific hydrophobic pockets (e.g., Val203, Val297 in FtsZ).
Role of Piperidine Substitutions
The 2,6-di(piperidin-1-yl) groups in the target compound differentiate it from analogs such as 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (), which features a pyrrolopyrimidine substituent.
Biological Activity
4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzohydrazide moiety linked to a pyrimidine derivative containing piperidine groups, which may contribute to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds. For instance, derivatives containing piperidine and pyrimidine structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation via apoptosis | |
| Compound B | Lung Cancer | Induction of reactive oxygen species (ROS) |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are linked to its ability to modulate inflammatory pathways. Specifically, it may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response.
| Study | Inflammatory Model | Result |
|---|---|---|
| Study 1 | THP-1 Macrophages | Reduced IL-1β release upon treatment with compound |
| Study 2 | LPS-induced inflammation | Decreased pyroptosis in treated cells |
The mechanisms underlying the biological activity of this compound may involve several pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory processes.
- Modulation of Signaling Pathways : It could affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through intrinsic and extrinsic pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A study on a piperidine derivative demonstrated significant cytotoxicity against breast cancer cells through ROS generation and apoptosis induction.
- Case Study 2 : Research involving a pyrimidine-based compound showed effective inhibition of IL-1β production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic routes for 4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide?
The synthesis typically involves coupling a tert-butyl-substituted benzohydrazide with a di(piperidin-1-yl)pyrimidine precursor. Key steps include:
- Nucleophilic substitution : Reacting the pyrimidine core with piperidine under basic conditions to introduce the piperidinyl groups .
- Hydrazide formation : Condensation of 4-tert-butylbenzoic acid derivatives with hydrazine to form the benzohydrazide moiety .
- Purification : Recrystallization or column chromatography (e.g., using chloroform:petroleum ether) to isolate the final product .
Q. How should researchers monitor reaction progress during synthesis?
Thin-layer chromatography (TLC) is commonly used to track reaction completion. For example, in analogous hydrazide-copper complex syntheses, TLC with silica gel plates and ethyl acetate:hexane (1:1) as the mobile phase effectively monitors intermediate formation . UV visualization or iodine staining can detect spots.
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Suitable for high-purity solid products; solvents like ethanol or methanol are often used .
- Column chromatography : For complex mixtures, silica gel columns with gradients of chloroform:petroleum ether (8:2) or similar polar/non-polar systems achieve separation .
- HPLC : For analytical-scale purity verification, though not explicitly mentioned in the evidence, this is a standard method for related compounds.
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yields?
Bayesian optimization algorithms efficiently explore reaction parameter spaces (e.g., temperature, solvent ratio, catalyst loading) with minimal experiments. For example, this approach has outperformed human decision-making in optimizing reaction conditions for similar heterocyclic compounds, reducing trial iterations by 50% . Key steps include:
- Defining objective functions (e.g., yield, purity).
- Iteratively updating probability models based on experimental results.
Q. How to resolve discrepancies in spectroscopic data during characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Strategies include:
- Multi-technique validation : Cross-verify with mass spectrometry (MS) and elemental analysis .
- Solvent effects : Record NMR in deuterated DMSO or CDCl3 to stabilize specific tautomeric forms.
- Dynamic HPLC-MS : Detect trace impurities that may skew spectral interpretations.
Q. What is the role of the piperidinyl groups in modulating reactivity?
The piperidine rings enhance solubility in organic solvents and participate in hydrogen bonding or π-π stacking, influencing:
- Substitution reactions : The nitrogen atoms act as nucleophiles in alkylation or acylation reactions .
- Metal coordination : Piperidinyl nitrogen can bind to transition metals (e.g., Cu²⁺), forming complexes with potential bioactivity .
Q. What methodologies are used to study its biological activity?
- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .
- Cell viability studies : MTT assays to evaluate cytotoxicity in cancer cell lines.
- Molecular docking : Predict binding affinities to proteins using software like AutoDock Vina (though not directly cited, this is a standard approach).
Q. How can computational modeling predict its interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties to identify reactive sites .
- Molecular Dynamics (MD) : Simulate binding stability in protein active sites over nanosecond timescales.
Q. What challenges arise in synthesizing its copper complexes?
- Ligand stability : The hydrazide may decompose under harsh conditions (e.g., high-temperature reflux).
- Stoichiometric control : Precise molar ratios of Cu²⁺ to ligand are critical; deviations lead to mixed coordination products .
- Purification : Complexes often require repeated recrystallization from DMF/ethanol mixtures.
Q. How to assess environmental impact given limited ecotoxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
